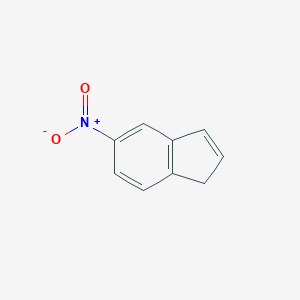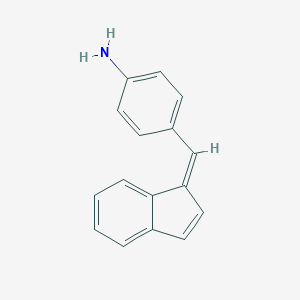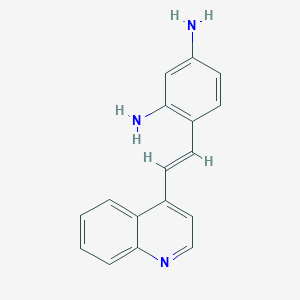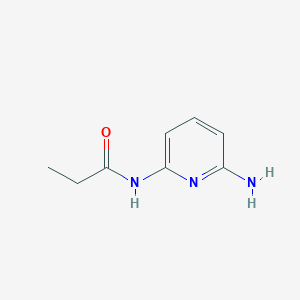![molecular formula C16H12N2 B182701 2-[(E)-2-pyridin-3-ylethenyl]quinoline CAS No. 1586-51-2](/img/structure/B182701.png)
2-[(E)-2-pyridin-3-ylethenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-pyridin-3-ylethenyl]quinoline, also known as PQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. PQ is a derivative of quinoline, a class of organic compounds that has been extensively investigated due to its diverse biological activities. PQ has been found to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
科学研究应用
2-[(E)-2-pyridin-3-ylethenyl]quinoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anticancer activity. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-[(E)-2-pyridin-3-ylethenyl]quinoline exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy. In addition to its anticancer activity, 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been found to exhibit anti-inflammatory and antioxidant properties. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
The mechanism of action of 2-[(E)-2-pyridin-3-ylethenyl]quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Activation of the AMPK pathway leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
生化和生理效应
2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to exhibit neuroprotective and cardioprotective effects. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to protect against ischemia/reperfusion injury in animal models of myocardial infarction.
实验室实验的优点和局限性
One of the advantages of using 2-[(E)-2-pyridin-3-ylethenyl]quinoline in lab experiments is its broad range of biological activities. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to exhibit anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 2-[(E)-2-pyridin-3-ylethenyl]quinoline in lab experiments is its potential toxicity. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 2-[(E)-2-pyridin-3-ylethenyl]quinoline. One area of research is the development of 2-[(E)-2-pyridin-3-ylethenyl]quinoline derivatives with improved efficacy and safety profiles. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of 2-[(E)-2-pyridin-3-ylethenyl]quinoline. Further studies are needed to fully understand the signaling pathways involved in the anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects of 2-[(E)-2-pyridin-3-ylethenyl]quinoline. Additionally, more studies are needed to investigate the potential applications of 2-[(E)-2-pyridin-3-ylethenyl]quinoline in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
合成方法
The synthesis of 2-[(E)-2-pyridin-3-ylethenyl]quinoline involves the condensation of 2-acetylpyridine and 2-aminobenzophenone in the presence of a base catalyst. The reaction proceeds through a series of intermediates, resulting in the formation of 2-[(E)-2-pyridin-3-ylethenyl]quinoline as the final product. The yield of 2-[(E)-2-pyridin-3-ylethenyl]quinoline can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
属性
CAS 编号 |
1586-51-2 |
|---|---|
产品名称 |
2-[(E)-2-pyridin-3-ylethenyl]quinoline |
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-[(E)-2-pyridin-3-ylethenyl]quinoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-16-14(5-1)8-10-15(18-16)9-7-13-4-3-11-17-12-13/h1-12H/b9-7+ |
InChI 键 |
LUHTXESUYWNUHX-VQHVLOKHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CN=CC=C3 |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CN=CC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
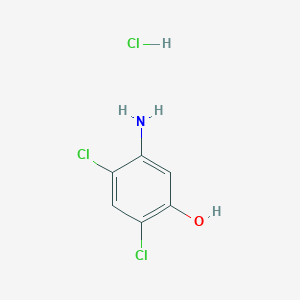
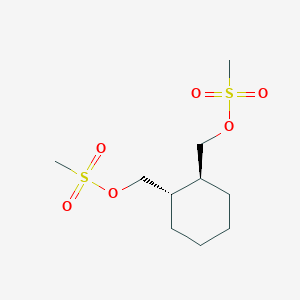
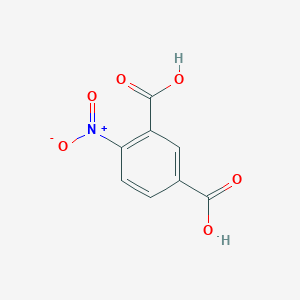
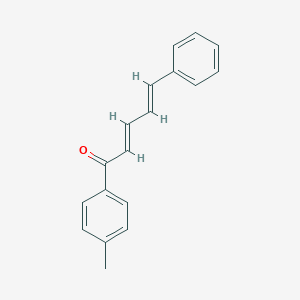
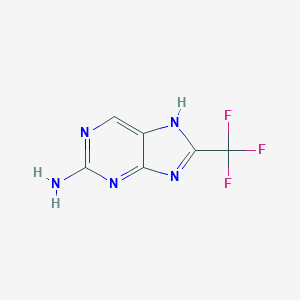
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
